molecular formula C4H4BrNO2 B1273690 3-Bromo-5-hydroxymethylisoxazole CAS No. 25742-00-1

3-Bromo-5-hydroxymethylisoxazole

Cat. No.: B1273690
CAS No.: 25742-00-1
M. Wt: 177.98 g/mol
InChI Key: IPMKBMJCEWOFOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-hydroxymethylisoxazole typically involves the bromination of 5-hydroxymethylisoxazole. One common method includes the reaction of 5-hydroxymethylisoxazole with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperature and pH to ensure the selective bromination at the desired position on the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the environmental impact .

Scientific Research Applications

Chemistry: 3-Bromo-5-hydroxymethylisoxazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMKBMJCEWOFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376821
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25742-00-1
Record name 3-Bromo-5-hydroxymethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanol
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